molecular formula C10H14N2O B13015736 2-(Isopropylamino)-6-methylnicotinaldehyde

2-(Isopropylamino)-6-methylnicotinaldehyde

Cat. No.: B13015736
M. Wt: 178.23 g/mol
InChI Key: TUYFQCMLZKRPFB-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-6-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of an isopropylamino group attached to the second carbon and a methyl group attached to the sixth carbon of the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-6-methylnicotinaldehyde typically involves the reaction of 6-methylnicotinaldehyde with isopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-6-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: 2-(Isopropylamino)-6-methylnicotinic acid.

    Reduction: 2-(Isopropylamino)-6-methyl-1-nicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylamino)-6-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving nicotinaldehyde derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Isopropylamino)ethanol: Similar in structure but lacks the nicotinaldehyde moiety.

    6-Methylnicotinaldehyde: Lacks the isopropylamino group.

    2-(Isopropylamino)-6-methylpyridine: Similar structure but lacks the aldehyde group.

Uniqueness

2-(Isopropylamino)-6-methylnicotinaldehyde is unique due to the presence of both the isopropylamino group and the nicotinaldehyde moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-methyl-2-(propan-2-ylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H14N2O/c1-7(2)11-10-9(6-13)5-4-8(3)12-10/h4-7H,1-3H3,(H,11,12)

InChI Key

TUYFQCMLZKRPFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C=O)NC(C)C

Origin of Product

United States

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